molecular formula C11H8N4O6 B5106720 2-(4-nitrophenyl)-2-oxoethyl 4-amino-1,2,5-oxadiazole-3-carboxylate

2-(4-nitrophenyl)-2-oxoethyl 4-amino-1,2,5-oxadiazole-3-carboxylate

Cat. No. B5106720
M. Wt: 292.20 g/mol
InChI Key: XEOHTWLHVFWPHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-nitrophenyl)-2-oxoethyl 4-amino-1,2,5-oxadiazole-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique chemical properties, which make it an ideal candidate for use in scientific research.

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)-2-oxoethyl 4-amino-1,2,5-oxadiazole-3-carboxylate is not fully understood. However, studies have suggested that this compound may exert its biological effects by inhibiting the activity of enzymes involved in various cellular processes.
Biochemical and physiological effects:
Studies have shown that 2-(4-nitrophenyl)-2-oxoethyl 4-amino-1,2,5-oxadiazole-3-carboxylate can exert a variety of biochemical and physiological effects. For example, this compound has been found to inhibit the growth of certain cancer cells, reduce inflammation, and exhibit antibacterial activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-nitrophenyl)-2-oxoethyl 4-amino-1,2,5-oxadiazole-3-carboxylate in lab experiments is its unique chemical properties, which make it an ideal candidate for use in a variety of assays. However, one limitation of using this compound is that it can be difficult to synthesize, which may limit its availability for use in research.

Future Directions

There are several future directions for research on 2-(4-nitrophenyl)-2-oxoethyl 4-amino-1,2,5-oxadiazole-3-carboxylate. One possible direction is to investigate the potential use of this compound in the development of new drugs for the treatment of cancer and other diseases. Another direction is to explore the mechanism of action of this compound in greater detail, in order to gain a better understanding of its biological effects. Additionally, future research could focus on developing new synthesis methods for this compound, in order to improve its availability for use in scientific research.

Synthesis Methods

The synthesis of 2-(4-nitrophenyl)-2-oxoethyl 4-amino-1,2,5-oxadiazole-3-carboxylate involves the reaction of 4-nitrobenzaldehyde with ethyl acetoacetate, followed by the addition of hydrazine hydrate. The resulting compound is then treated with a mixture of acetic anhydride and acetic acid to yield the final product.

Scientific Research Applications

2-(4-nitrophenyl)-2-oxoethyl 4-amino-1,2,5-oxadiazole-3-carboxylate has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit antimicrobial, antitumor, and anti-inflammatory properties, making it a promising candidate for use in the development of new drugs.

properties

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 4-amino-1,2,5-oxadiazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O6/c12-10-9(13-21-14-10)11(17)20-5-8(16)6-1-3-7(4-2-6)15(18)19/h1-4H,5H2,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEOHTWLHVFWPHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)COC(=O)C2=NON=C2N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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